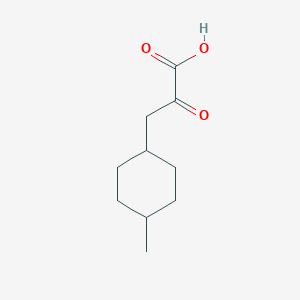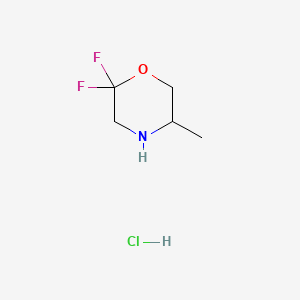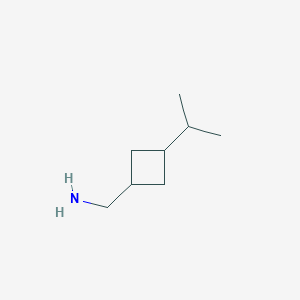
(3-Isopropylcyclobutyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Propan-2-yl)cyclobutyl]methanamine: is an organic compound with the molecular formula C8H17N It is a cyclobutyl derivative with an isopropyl group attached to the cyclobutane ring and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(propan-2-yl)cyclobutyl]methanamine typically involves the cyclization of suitable precursors followed by functional group transformations One common method is the cyclization of an appropriate diene or dihalide precursor under conditions that favor the formation of the cyclobutane ring
Industrial Production Methods: Industrial production of [3-(propan-2-yl)cyclobutyl]methanamine may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and yield. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Propan-2-yl)cyclobutyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes derived from the compound back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, or alcohols
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted cyclobutyl derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(propan-2-yl)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features could make it a candidate for studying enzyme-substrate interactions or as a ligand in receptor binding studies.
Medicine: In medicinal chemistry, [3-(propan-2-yl)cyclobutyl]methanamine could be explored for its potential pharmacological properties. Its derivatives might exhibit activity against specific biological targets, making it a lead compound for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it suitable for applications in polymer science and the production of advanced materials.
Mécanisme D'action
The mechanism of action of [3-(propan-2-yl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved could include signal transduction cascades, enzyme inhibition, or activation, depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Cyclobutylmethanamine: Lacks the isopropyl group, making it less sterically hindered.
Isopropylcyclobutylamine: Similar structure but with different positioning of the functional groups.
Cyclobutylisopropylamine: Another isomer with a different arrangement of the isopropyl and amine groups.
Uniqueness: [3-(Propan-2-yl)cyclobutyl]methanamine is unique due to the specific positioning of the isopropyl group on the cyclobutane ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its similar compounds.
Propriétés
Formule moléculaire |
C8H17N |
|---|---|
Poids moléculaire |
127.23 g/mol |
Nom IUPAC |
(3-propan-2-ylcyclobutyl)methanamine |
InChI |
InChI=1S/C8H17N/c1-6(2)8-3-7(4-8)5-9/h6-8H,3-5,9H2,1-2H3 |
Clé InChI |
IGCDLJICVQUWJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CC(C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


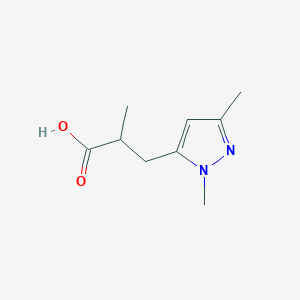
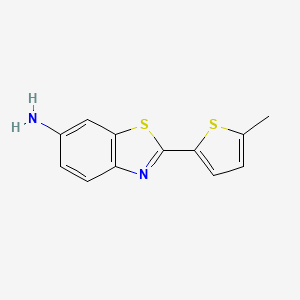
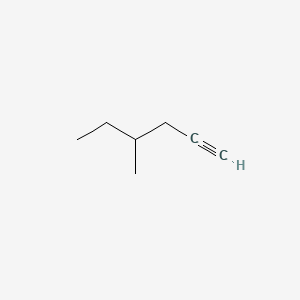

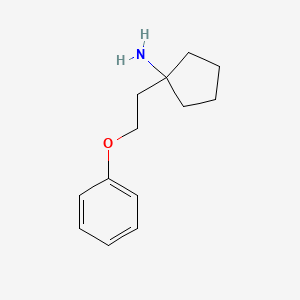
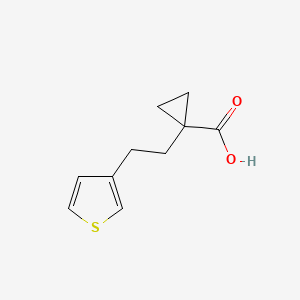
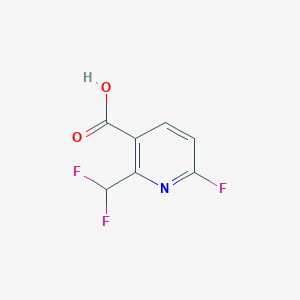
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
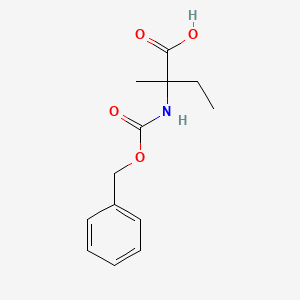
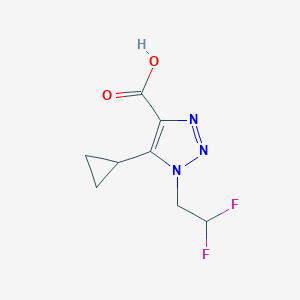
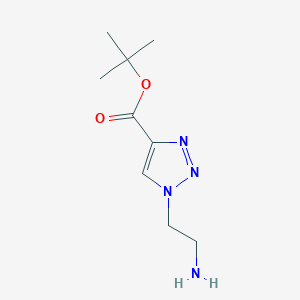
![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)
